molecular formula C10H10Cl2O2 B13827108 Butyric acid, 3,4-dichlorophenyl ester

Butyric acid, 3,4-dichlorophenyl ester

Cat. No.: B13827108
M. Wt: 233.09 g/mol
InChI Key: GVUWGECOKPZWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s logP (octanol-water partition coefficient) is reported as 3.699, indicating moderate lipophilicity .

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

(3,4-dichlorophenyl) butanoate

InChI

InChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3

InChI Key

GVUWGECOKPZWDC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of butyric acid, 3,4-dichlorophenyl ester typically involves the esterification of butyric acid with 3,4-dichlorophenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Butyric acid, 3,4-dichlorophenyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Butyric acid, 3,4-dichlorophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyric acid, 3,4-dichlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butyric acid and 3,4-dichlorophenol, which can then interact with various biological pathways. The dichlorophenyl group may also play a role in modulating enzyme activity and protein interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of butyric acid, 3,4-dichlorophenyl ester with its analogs:

Compound Name Molecular Weight (g/mol) logP log10WS (Water Solubility) CAS Number Key Structural Features
This compound Not reported 3.699 Not available Not explicitly provided Butyryl group + 3,4-dichlorophenyl
Ethyl 3,4-dichlorophenylglyoxylate 247.07 Not reported Not available 34966-52-4 Glyoxylic acid ethyl ester + 3,4-dichlorophenyl
Succinic acid, (3,4-dichlorophenyl)- 247.08 (C10H8Cl2O4) Not reported Not available 93553-81-2 Dicarboxylic acid + 3,4-dichlorophenyl
Carbonic acid, isobutyl 3,4-dichlorophenyl ester 179.88 Not reported Not available Not provided Carbonate ester + branched alkyl chain
o-Anisic acid, 3,4-dichlorophenyl ester Not reported Not reported -5.05 Not provided Methoxy-substituted benzoate + dichlorophenyl

Key Observations :

  • Lipophilicity: The logP of this compound (3.699) aligns with other dichlorophenyl esters, which typically exhibit higher logP values than non-chlorinated analogs due to chlorine’s hydrophobic nature .
  • Solubility : While direct data for the target compound is lacking, analogs like o-anisic acid, 3,4-dichlorophenyl ester show extremely low water solubility (log10WS = -5.05), suggesting similar behavior .

Reactivity and Stability

  • Hydrolysis : Dichlorophenyl esters are generally prone to hydrolysis. For example, isocyanic acid, 3,4-dichlorophenyl ester reacts violently with water to release CO2 . While butyric acid’s ester may be less reactive due to its aliphatic chain, caution is still advised during handling.
  • Incompatibilities : Dichlorophenyl esters are incompatible with strong acids/bases, oxidizing agents, and amines, a trend likely applicable to the target compound .

Toxicity and Regulatory Status

  • Hazard Profile: Dichlorophenyl esters are classified as hazardous due to respiratory toxicity and environmental persistence. Isocyanic acid, 3,4-dichlorophenyl ester is listed by DOT, DEP, and EPA as a poisonous substance (UN 2250) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.